molecular formula C16H12O5S B14745910 3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate CAS No. 849-64-9

3-(4-oxo-4H-chromen-2-yl)phenyl methanesulfonate

Cat. No.: B14745910
CAS No.: 849-64-9
M. Wt: 316.3 g/mol
InChI Key: SQPVHYUANGPFFY-UHFFFAOYSA-N
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Description

[3-(4-oxochromen-2-yl)phenyl] methanesulfonate: is a chemical compound with a unique structure that combines a chromenone moiety with a phenyl group linked via a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate typically involves the reaction of 3-(4-oxochromen-2-yl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-(4-oxochromen-2-yl)phenol+methanesulfonyl chloride[3-(4-oxochromen-2-yl)phenyl] methanesulfonate\text{3-(4-oxochromen-2-yl)phenol} + \text{methanesulfonyl chloride} \rightarrow \text{[3-(4-oxochromen-2-yl)phenyl] methanesulfonate} 3-(4-oxochromen-2-yl)phenol+methanesulfonyl chloride→[3-(4-oxochromen-2-yl)phenyl] methanesulfonate

Industrial Production Methods

Industrial production of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Supercritical fluid technology can also be employed to enhance the reaction rate and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(4-oxochromen-2-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.

    Reduction: Reduction of the chromenone can yield hydroxychromenes.

    Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroxychromenes.

    Substitution: Corresponding amines or thiol derivatives.

Scientific Research Applications

[3-(4-oxochromen-2-yl)phenyl] methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(4-oxochromen-2-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-oxochromen-2-yl)phenyl] acetate
  • [3-(4-oxochromen-2-yl)phenyl] benzoate
  • [3-(4-oxochromen-2-yl)phenyl] tosylate

Uniqueness

Compared to its analogs, [3-(4-oxochromen-2-yl)phenyl] methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications or solubility characteristics .

Properties

CAS No.

849-64-9

Molecular Formula

C16H12O5S

Molecular Weight

316.3 g/mol

IUPAC Name

[3-(4-oxochromen-2-yl)phenyl] methanesulfonate

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)20-16/h2-10H,1H3

InChI Key

SQPVHYUANGPFFY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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